molecular formula C10H20O3 B13157372 3-(Hydroxymethyl)pentan-2-ylbutyrate

3-(Hydroxymethyl)pentan-2-ylbutyrate

Cat. No.: B13157372
M. Wt: 188.26 g/mol
InChI Key: CZRZJVBFPMMLFJ-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)pentan-2-ylbutyrate: is a chemical compound with the following systematic name: 2,2,4-trimethyl-1,3-pentanediol 1-monoisobutyrate . Its structure consists of a pentanediol backbone with an isobutyrate ester group attached to one of the hydroxyl groups. Let’s break it down:

    Pentanediol Backbone: The core structure contains a five-carbon chain with two hydroxyl groups (hence the “pentanediol” part).

    Isobutyrate Ester Group: The isobutyrate moiety is an ester formed by the reaction of isobutyric acid with one of the hydroxyl groups.

Preparation Methods

Synthetic Routes: The synthesis of 3-(Hydroxymethyl)pentan-2-ylbutyrate involves several steps. One common approach is through Suzuki–Miyaura coupling , a versatile method for carbon–carbon bond formation. In this process, an organoboron reagent reacts with an aryl or vinyl halide in the presence of a palladium catalyst . The specific boron reagent used can vary, but boronic acids or boronate esters are often employed.

Industrial Production: While I don’t have specific industrial production details, large-scale synthesis likely involves optimization of the Suzuki–Miyaura coupling or related methods. Industrial processes focus on efficiency, cost-effectiveness, and safety.

Chemical Reactions Analysis

Reactivity: 3-(Hydroxymethyl)pentan-2-ylbutyrate can participate in various reactions:

    Oxidation: It may undergo oxidation reactions.

    Reduction: Reduction processes could modify the ester or hydroxyl groups.

    Substitution: Substitution reactions can occur at the ester or hydroxyl positions.

Common Reagents and Conditions:

    Boron Reagents: As mentioned earlier, boronic acids or boronate esters are crucial for Suzuki–Miyaura coupling.

    Palladium Catalysts: These facilitate the cross-coupling reactions.

    Solvents: Common solvents include DMF, DMSO, or toluene.

Major Products: The major products depend on the specific reaction conditions. For example, coupling with aryl halides leads to aryl-substituted derivatives.

Scientific Research Applications

3-(Hydroxymethyl)pentan-2-ylbutyrate finds applications in:

    Organic Synthesis: As a versatile building block for more complex molecules.

    Medicinal Chemistry: It might serve as a precursor for drug development.

    Polymer Chemistry: Its functional groups can be incorporated into polymers.

Mechanism of Action

The exact mechanism of action remains context-dependent. It could involve interactions with enzymes, receptors, or cellular pathways. Further research is needed to elucidate its specific targets.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related esters or pentanediols. Its uniqueness lies in the combination of hydroxyl and ester functionalities.

Properties

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

3-(hydroxymethyl)pentan-2-yl butanoate

InChI

InChI=1S/C10H20O3/c1-4-6-10(12)13-8(3)9(5-2)7-11/h8-9,11H,4-7H2,1-3H3

InChI Key

CZRZJVBFPMMLFJ-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC(C)C(CC)CO

Origin of Product

United States

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